

Introduction: The Critical Role of Purity for a Key Synthetic Building Block

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Compound of Interest

Compound Name:	2-Methyl-4-propanoylphenylboronic acid
CAS No.:	540495-55-4
Cat. No.:	B1603620

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2-Methyl-4-propanoylphenylboronic acid (CAS No. 540495-55-4) is a specialized arylboronic acid that serves as a crucial intermediate in modern organic synthesis, particularly in the pharmaceutical industry.[1] Its utility in carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, makes it an indispensable component in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The propanoyl and methyl functionalities on the phenyl ring provide specific steric and electronic properties, influencing the reactivity and ultimate structure of the target molecule.

Given its role as a precursor to therapeutic agents, the purity of **2-Methyl-4-propanoylphenylboronic acid** is not merely a matter of quality control; it is a fundamental pillar of safety, efficacy, and regulatory compliance in drug development. Impurities, even at trace levels, can lead to the formation of undesired side products, reduce reaction yields, introduce toxicological risks, and complicate downstream purification processes. This guide provides a comprehensive framework for the rigorous purity analysis of this key intermediate, grounded in established analytical principles and field-proven methodologies. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Understanding the Impurity Profile: From Synthesis to Degradation

A robust purity analysis strategy begins with an understanding of the potential impurities that may be present. For arylboronic acids, these impurities typically arise from the synthetic route or inherent chemical instability.

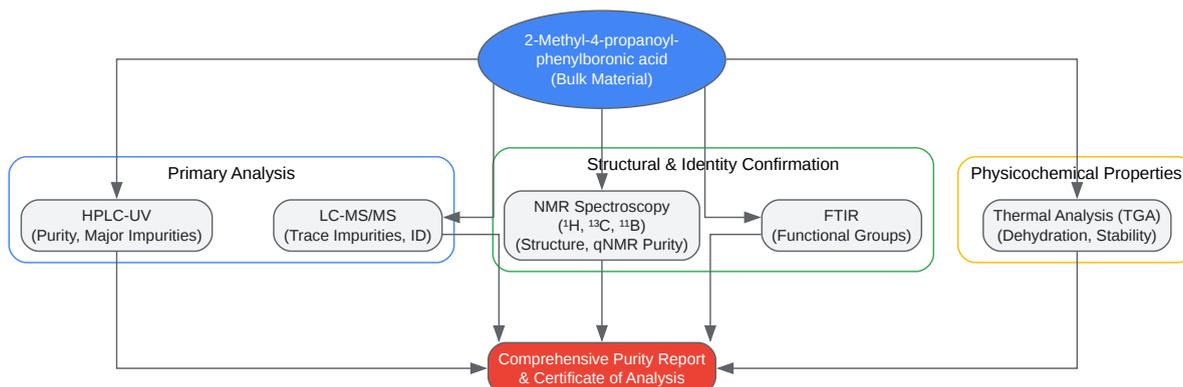
- **Process-Related Impurities:** These include unreacted starting materials, intermediates, and by-products from the specific synthetic pathway used. For instance, routes involving Friedel-Crafts acylation may leave residual toluene or propionyl chloride derivatives.[2]
- **Inherent Degradation Products:** Boronic acids are susceptible to specific degradation pathways:
 - **Dehydration to Boroxines:** A primary challenge in handling boronic acids is their propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[3][4] This is a reversible equilibrium that can complicate analysis, particularly in mass spectrometry and NMR.
 - **Protodeborylation:** This involves the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[5] This results in the formation of 1-(3-methylphenyl)propan-1-one and boric acid, the latter of which can be difficult to detect by standard chromatographic methods.
 - **Oxidation:** The boronic acid moiety can be susceptible to oxidation, leading to various phenolic impurities.

The following table summarizes the most common potential impurities and their origins.

Impurity Class	Specific Example	Origin	Analytical Concern
Degradation Product	Boroxine of the parent acid	Intermolecular dehydration of three boronic acid molecules.[4]	Can complicate mass spectra and broaden NMR signals.[3][6]
Degradation Product	1-(3-methylphenyl)propan-1-one	Protodeborylation (cleavage of the C-B bond).[5]	Represents a loss of the key reactive functional group.
Degradation Product	Boric Acid (H_3BO_3)	Protodeborylation and hydrolysis.[4][7]	Poorly retained on reversed-phase columns and lacks a UV chromophore, making it difficult to detect by HPLC-UV.
Process-Related	Unreacted Starting Materials	Incomplete reaction during synthesis.[5]	Can interfere with subsequent synthetic steps.
Process-Related	Residual Solvents (e.g., Toluene, EtOAc)	Incomplete removal during purification and drying steps.[4]	Must be controlled according to ICH guidelines for residual solvents.

Orthogonal Analytical Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted, orthogonal approach, employing methods with different separation and detection principles, is essential for a comprehensive evaluation. This ensures that a wide range of potential impurities, with varying chemical properties, are detected and quantified.



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Caption: Orthogonal workflow for purity analysis.

Chromatographic Methods: The Workhorse of Purity Determination

Chromatography is indispensable for separating the main component from its impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the primary technique for purity assessment due to its high resolving power for non-volatile organic molecules. A reversed-phase method, where separation is based on hydrophobicity, is ideal for arylboronic acids. The choice of a C18 stationary phase provides excellent retention and separation for the aromatic core, while the mobile phase composition is tuned to elute the main peak and any related impurities within a reasonable timeframe.

Self-Validation: The method's trustworthiness is established through system suitability tests (e.g., peak symmetry, resolution, and reproducibility of injections) and validation according to ICH guidelines. The use of specialized columns, such as those with MaxPeak™ Premier

technology, can mitigate undesirable secondary interactions between the boronic acid moiety and metal surfaces in the column and system, leading to improved peak shape and reliability.

[8]

Experimental Protocol: Reversed-Phase HPLC-UV

- Instrumentation: An HPLC or UHPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector.
- Column: XSelect™ Premier HSS T3, 4.6 x 100 mm, 3.5 μm, or equivalent C18 column with low silanol activity.[9]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40 °C.[10]
- Detection Wavelength: 254 nm.
- Injection Volume: 3.0 μL.
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	15
2.0	15
10.0	95
12.0	95
12.1	15

| 15.0 | 15 |

- **Sample Preparation:** Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to achieve a final concentration of 0.1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality: For detecting and quantifying impurities at trace levels (ppm), especially those that may be genotoxic, LC-MS/MS is the authoritative technique.^[11] Its high sensitivity and selectivity are achieved by combining HPLC separation with mass spectrometry, where specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring, MRM).

Boronic acids ionize well in negative electrospray ionization (ESI) mode, forming a deprotonated $[M-H]^-$ ion.^[10]

Self-Validation: The method is validated by demonstrating linearity over the desired concentration range (e.g., 0.05 ppm to 5 ppm), accuracy (recovery), and precision, as per ICH guidelines.^[10] The specificity of the MRM transitions ensures that quantification is not affected by co-eluting matrix components.

Experimental Protocol: LC-MS/MS for Trace Impurity Analysis

- **Instrumentation:** An LC system coupled to a tandem quadrupole mass spectrometer with an ESI source.^[10]
- **Chromatographic Conditions:** Utilize the HPLC conditions described above.
- **MS Source Parameters (Negative ESI Mode):**
 - **Ionization Mode:** ESI Negative.^[10]
 - **Capillary Voltage:** Optimized for the specific instrument (e.g., -3.0 kV).
 - **Source Temperature:** e.g., 150 °C.
 - **Desolvation Temperature:** e.g., 400 °C.

- MRM Transitions: To be determined by infusing a standard of the target impurity. For example, for a potential protodeborylation impurity like 1-(3-methylphenyl)propan-1-one, the transition would be optimized.
- Sample and Standard Preparation: Prepare a stock solution of the impurity standard (e.g., 1000 µg/mL). Prepare calibration standards by serial dilution to cover the desired range (e.g., 1 ng/mL to 100 ng/mL).[10] Spike the sample matrix with known concentrations to determine recovery.[10]

Spectroscopic Methods: Confirming Structure and Identity

Spectroscopic techniques provide orthogonal data to confirm the molecular structure of the main component and identify unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

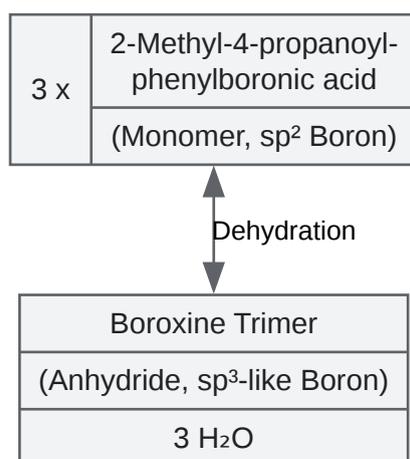
Causality: NMR is the most powerful tool for unambiguous structure elucidation.

- ^1H and ^{13}C NMR provide a detailed map of the carbon-hydrogen framework, confirming the presence and connectivity of the methyl, propanoyl, and aromatic moieties.
- ^{11}B NMR is uniquely informative for boronic acids.[12] It can readily distinguish between the desired trigonal planar (sp^2) boronic acid (typically δ 28-33 ppm) and tetracoordinated (sp^3) species like boronate esters or boroxines, which appear further upfield (typically δ 5-15 ppm).[6][13] This provides direct evidence of the presence of the boroxine anhydride.
- Quantitative NMR (qNMR) is an absolute method for determining purity by integrating the signal of the analyte against a certified internal standard of known purity, without the need for a specific reference standard of the analyte itself.[9]

Self-Validation: The structural assignment is self-validating through the consistency of chemical shifts, coupling constants, and integration values across ^1H , ^{13}C , and ^{11}B spectra. For qNMR, the choice of a stable internal standard with non-overlapping peaks is critical for accuracy.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or d₄-methanol.[4]
 - Expertise & Experience: Using a coordinating solvent like d₄-methanol is highly recommended as it can break up the boroxine trimer, simplifying the ¹H NMR spectrum by producing sharper signals and preventing peak broadening.[14]
- Acquisition:
 - Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz or higher).
 - For ¹¹B NMR, a broad spectral width is used, and chemical shifts are referenced to an external standard like BF₃·OEt₂.
- Data Analysis:
 - Integrate proton signals to confirm the ratio of aromatic, methyl, and propanoyl protons.
 - Analyze the ¹¹B spectrum to assess the ratio of boronic acid to boroxine. A single sharp peak around 30 ppm indicates high purity with minimal anhydride, while additional upfield signals suggest the presence of boroxines or other tetracoordinated boron species.[6]



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Caption: Reversible equilibrium between boronic acid and its boroxine trimer.

Thermal and Elemental Analysis

Thermogravimetric Analysis (TGA)

Causality: TGA measures changes in mass as a function of temperature, providing critical information on thermal stability, solvent content, and dehydration processes. For boronic acids, the initial weight loss observed upon heating typically corresponds to the loss of water molecules during the conversion to the boroxine anhydride, followed by further decomposition at higher temperatures to boron oxide.^[15]

Experimental Protocol: TGA

- Instrumentation: A thermogravimetric analyzer.
- Sample: Accurately weigh 5-10 mg of the sample into a suitable pan (e.g., alumina).
- Method: Heat the sample from ambient temperature to ~600 °C at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
- Analysis: Analyze the resulting thermogram for weight loss steps, correlating them to the theoretical loss of water for boroxine formation.

Conclusion: A Framework for Assured Quality

The purity analysis of **2-Methyl-4-propanoylphenylboronic acid** demands a rigorous, multi-technique approach. By integrating high-resolution chromatographic separations (HPLC, LC-MS) with definitive spectroscopic identification (NMR, FTIR) and thermal analysis (TGA), a complete and reliable purity profile can be established. This orthogonal strategy provides the necessary confidence for researchers and drug development professionals, ensuring that this critical building block meets the stringent quality and safety standards required for its intended application in the synthesis of next-generation therapeutics. Each analytical choice is deliberate, creating a self-validating system that upholds the principles of scientific integrity and delivers trustworthy results.

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